molecular formula C11H12N2O2 B14267831 2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide CAS No. 183269-83-2

2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide

Cat. No.: B14267831
CAS No.: 183269-83-2
M. Wt: 204.22 g/mol
InChI Key: SIMIASIEDZWGPS-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide is a heterocyclic organic compound It is characterized by a pyrazinone ring structure with a phenylmethyl group attached to the nitrogen atom and an oxide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a diketone, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or remove it entirely.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Carboxin: A systemic agricultural fungicide with a similar pyrazinone structure.

    Benzo[5,6]cycloheptapyridines: Compounds with anti-inflammatory and anti-allergic activities.

Uniqueness

2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide is unique due to its specific substitution pattern and the presence of the oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

183269-83-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-benzyl-1-oxido-2,3-dihydropyrazin-1-ium-5-one

InChI

InChI=1S/C11H12N2O2/c14-11-9-13(15)7-6-12(11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI Key

SIMIASIEDZWGPS-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](=CC(=O)N1CC2=CC=CC=C2)[O-]

Origin of Product

United States

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